molecular formula C13H13N3O B2450686 N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide CAS No. 2128688-83-3

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide

Cat. No.: B2450686
CAS No.: 2128688-83-3
M. Wt: 227.267
InChI Key: AKSYWNFKNXFKLT-UHFFFAOYSA-N
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Description

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core with a methyl group at the 4-position and a prop-2-enamide moiety attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide typically involves the following steps:

    Formation of 4-Methylquinazoline: The starting material, 4-methylquinazoline, can be synthesized through the cyclization of anthranilic acid derivatives with formamide.

    Alkylation: The 4-methylquinazoline is then alkylated using a suitable alkylating agent such as methyl iodide to introduce the methyl group at the 2-position.

    Amidation: The final step involves the reaction of the alkylated quinazoline with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Quinazoline amines.

    Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The prop-2-enamide moiety may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: Lacks the prop-2-enamide moiety but shares the quinazoline core.

    N-[(4-Methylquinazolin-2-YL)methyl]amine: Similar structure but with an amine group instead of the prop-2-enamide moiety.

Uniqueness

N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide is unique due to the presence of both the quinazoline core and the prop-2-enamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(4-methylquinazolin-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-13(17)14-8-12-15-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSYWNFKNXFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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